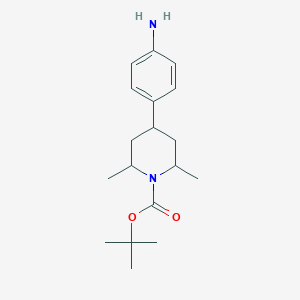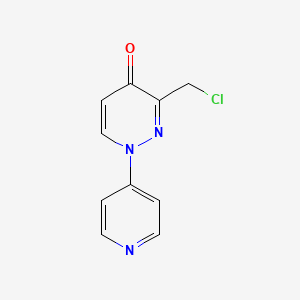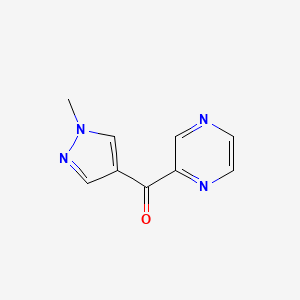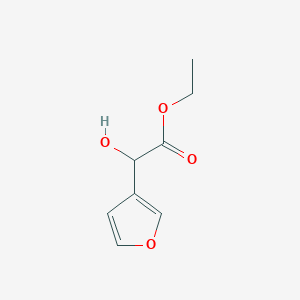![molecular formula C11H10N4O3 B13873649 Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)
Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to a pyrimidine ring
Métodos De Preparación
The synthesis of Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine involves several steps. One common method includes the reaction of p-chlorphenamidine with p-cresol in the presence of a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The reaction proceeds through an esterification process, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrogenation: The compound can be hydrogenated to reduce the nitro group to an amine group.
Common reagents used in these reactions include NaBH4, LiAlH4, and hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .
Comparación Con Compuestos Similares
Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine can be compared with other similar compounds, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H10N4O3 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c1-12-11-13-7-6-10(14-11)18-9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
ZCJUBZJVAMYDJZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)




![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)

![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
![N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13873653.png)
![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)
